molecular formula C25H22N2O4 B2636535 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-99-3

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2636535
CAS No.: 929402-99-3
M. Wt: 414.461
InChI Key: MIWSYGVWLQJVDZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structural framework, which includes a chromene core fused with an oxazine ring, and functional groups such as methoxyphenyl and pyridinylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an aldehyde under acidic or basic conditions to form the chromene core.

    Introduction of the Oxazine Ring: The chromene intermediate is then reacted with an amine, such as 4-aminopyridine, under dehydrating conditions to form the oxazine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxyphenyl and pyridinylmethyl groups can enhance interactions with biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may act as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-methylchromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the pyridinylmethyl group.

    2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the methoxyphenyl group.

    3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the pyridinylmethyl group.

Uniqueness

The presence of both methoxyphenyl and pyridinylmethyl groups in 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one imparts unique chemical properties and biological activities. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 929402-99-3) is an organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC25H22N2O4
Molecular Weight414.5 g/mol
CAS Number929402-99-3

Structural Characteristics

The structure of the compound features a chromeno-oxazine core with substituents that may influence its biological activities. The presence of the 4-methoxyphenyl and pyridin-4-ylmethyl groups is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antitumor properties. A key study conducted by the National Cancer Institute assessed the antitumor activity of various derivatives on 60 cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results demonstrated that these compounds show promising cytotoxic effects against multiple cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Cell Proliferation : Compounds have been shown to disrupt mitotic processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways.
  • Targeting Specific Pathways : Some studies indicate that these compounds may interact with key signaling pathways involved in tumor growth and survival.

Study 1: Antitumor Efficacy in Breast Cancer

In a study focusing on breast cancer cell lines (specifically MDA-MB-468), modifications to the compound's structure were found to enhance its antitumor activity significantly. The introduction of ethyl or pentyl radicals at specific positions increased efficacy against tumor cells .

Study 2: Broad Spectrum Anticancer Activity

Another investigation highlighted the broad-spectrum anticancer activity of related derivatives against various tumor types. The study utilized a fluorescent dye method (sulforhodamine B) to assess cell viability post-treatment, confirming the effectiveness of these compounds across different cancer cell lines .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(18-3-5-19(29-2)6-4-18)24(28)20-7-8-22-21(25(20)31-16)14-27(15-30-22)13-17-9-11-26-12-10-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWSYGVWLQJVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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